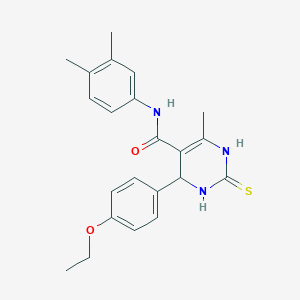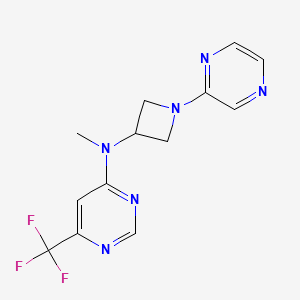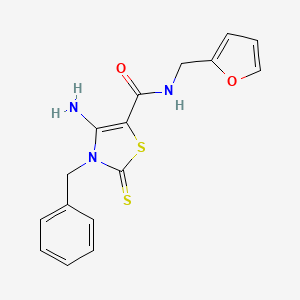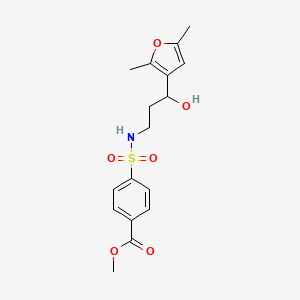
3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of protease enzymes. Proteases are enzymes that play a critical role in various physiological processes, including digestion, blood clotting, and immune response. Inhibition of protease activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One study detailed an electrochemically induced multicomponent transformation resulting in a compound with potential biomedical applications, specifically in the regulation of inflammatory diseases. This compound's structure was confirmed through various spectroscopic methods, including mass, nuclear magnetic resonance, and infrared spectroscopy, alongside X-ray analysis (Ryzhkova, Ryzhkov, & Elinson, 2020).
Potential Biomedical Applications
- Inflammatory Disease Regulation: The synthesized compound's structure and potential efficacy in regulating inflammatory diseases were highlighted, with docking studies indicating its promising nature for different biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
- Antimicrobial and Antifungal Activities: Several derivatives related to the core structure have been synthesized and evaluated for antimicrobial and antifungal activities, showing promising results against gram-positive bacteria and various fungal strains. This demonstrates the compound's versatility and potential as a basis for developing new antimicrobial agents (Georgiadis, Couladouros, & Delitheos, 1992).
Synthesis Methods
- Multi-Component Reactions: Efficient synthesis methods involving multi-component reactions in aqueous media have been developed for related compounds, highlighting accessible starting materials, good yields, and environmentally friendly procedures (Dou, Wang, Zhong, & Shi, 2013).
- Orally Active Antagonists: A practical method for synthesizing an orally active CCR5 antagonist demonstrates the compound's relevance in pharmaceutical development, showcasing a cost-effective synthesis approach without the need for chromatographic purification (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO2/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZLNGSBFPOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)



![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)